Tetrachlorobisphenol A

Descripción general

Descripción

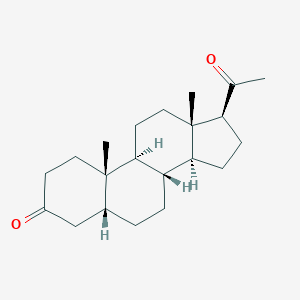

La azadiractina es un compuesto bioactivo que pertenece al grupo de los limonoides, que se encuentra principalmente en las semillas del árbol de neem (Azadirachta indica). Es un tetranortriterpenoide altamente oxidado con una estructura molecular compleja, que incluye múltiples grupos funcionales que contienen oxígeno, como éter enólico, acetal, hemiacetal, epóxido tetra-sustituido y varios ésteres carboxílicos . La azadiractina es conocida por sus potentes propiedades insecticidas, lo que la convierte en un valioso pesticida natural.

Aplicaciones Científicas De Investigación

La azadiractina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la síntesis compleja de productos naturales.

Biología: Se estudia la azadiractina por sus efectos en la fisiología y el comportamiento de los insectos.

Mecanismo De Acción

La azadiractina ejerce sus efectos principalmente interfiriendo con los sistemas endocrinos de los insectos. Actúa como un regulador del crecimiento de los insectos antagonizando las actividades de la ecdisona y la hormona juvenil. Esto se logra reduciendo la secreción de la hormona protoracicotrópica y las alatotrpinas del complejo corpus cardiacum . Además, la azadiractina afecta la producción de neuropéptidos en el cerebro del insecto, inhibiendo el crecimiento y el desarrollo .

Safety and Hazards

Direcciones Futuras

There is a need for in-depth studies on exposure routes in humans, a combination of detection methods, adsorbent-based treatments, and degradation technology of TCBPA . This will enhance the accurate body load of non-invasive matrix, external exposure levels, optimal design of combined detection techniques, and degrading technology of TCBPA .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de azadiractina es notablemente desafiante debido a su intrincada estructura molecular, que incluye 16 centros estereogénicos. La primera síntesis total fue lograda por el grupo de investigación de Steven Ley en la Universidad de Cambridge en 2007 . Esta síntesis involucró un enfoque de relevo, en el que un intermedio de decalina altamente funcionalizado se sintetizó a pequeña escala y luego se derivó del producto natural para operaciones a escala de gramos.

Métodos de producción industrial: La producción industrial de azadiractina normalmente implica la extracción de semillas de neem. Las semillas se procesan utilizando disolventes como el etanol o el metanol para extraer los compuestos activos. El extracto se purifica luego utilizando técnicas como la extracción en fase sólida y la cromatografía líquida . El producto final se formula a menudo en diversos productos pesticidas.

Análisis De Reacciones Químicas

Tipos de reacciones: La azadiractina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La azadiractina puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la azadiractina.

Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones de la molécula de azadiractina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos para las reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de limonoides más oxidados .

Comparación Con Compuestos Similares

La azadiractina se compara a menudo con otros limonoides que se encuentran en el neem, como la nimbina y la salanina. Si bien todos estos compuestos exhiben propiedades insecticidas, la azadiractina es única debido a su mayor potencia y espectro de actividad más amplio . Otros compuestos similares incluyen:

Nimbina: Conocida por sus propiedades antiinflamatorias y antibacterianas.

Salanina: Exhibe propiedades insecticidas y antialimentarias.

La singularidad de la azadiractina reside en su compleja estructura y su modo de acción multifacético, lo que la convierte en un pesticida natural altamente efectivo y versátil.

Propiedades

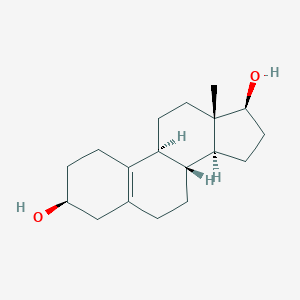

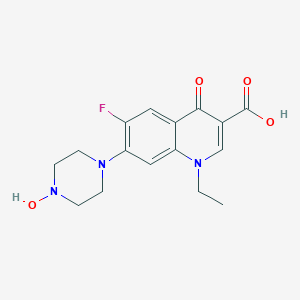

IUPAC Name |

2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPYTERUKNKOLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021770 | |

| Record name | 2,2',6,6'-Tetrachlorobisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Crystals from acetic acid | |

CAS No. |

79-95-8 | |

| Record name | Tetrachlorobisphenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',6,6'-Tetrachlorobisphenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachlorodian | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrachlorodian | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2',6,6'-Tetrachlorobisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',6,6'-tetrachloro-4,4'-isopropylidenediphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROBISPHENOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO0P9ET4BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2',6,6'-TETRACHLOROBISPHENOL A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2921 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

136 °C | |

| Record name | 2,2',6,6'-TETRACHLOROBISPHENOL A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2921 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the environmental concerns associated with Tetrachlorobisphenol A?

A1: this compound (TCBPA) is a halogenated bisphenol A analog primarily used as a flame retardant. Its widespread use has led to its detection in various environmental matrices, raising concerns about its potential impact on human and animal health. [] TCBPA can leach from landfills into surrounding environments, especially when bound to humic acids, which increases its solubility. [] Furthermore, rudimentary thermal processes used in e-waste recycling in developing countries can convert TCBPA and related compounds into highly toxic halogenated dioxins and furans. []

Q2: How persistent is TCBPA in the environment?

A2: While TCBPA can be biotransformed in anoxic estuarine sediments, mainly under methanogenic and sulfate-reducing conditions, this process can lead to the accumulation of a persistent dichlorinated bisphenol A isomer. [] This suggests that TCBPA may persist in certain environments and potentially bioaccumulate in organisms.

Q3: What are the known toxicological effects of TCBPA?

A3: TCBPA exposure has been linked to several toxicological concerns. Studies have shown that it can cause:

- Endocrine disruption: TCBPA exhibits estrogenic activity and can act as an antagonist to thyroid hormone, potentially disrupting development and metabolism. [, , , ]

- Cytotoxicity: TCBPA exposure can induce cell death in rat hepatocytes, potentially through mitochondrial dysfunction and lipid peroxidation. []

- Liver damage: In vivo studies have shown that TCBPA can cause liver tissue damage. []

- Developmental neurotoxicity: TCBPA can interfere with the NOTCH and WNT pathways during early neural development, potentially leading to developmental defects. []

Q4: What are the primary molecular targets of TCBPA?

A4: TCBPA interacts with several important biological targets, including:

- Peroxisome proliferator-activated receptor γ (PPARγ): TCBPA acts as an agonist of PPARγ, potentially contributing to obesity and metabolic disorders. [, ] This activation has been observed in human, zebrafish, and Xenopus PPARγ. []

- Estrogen receptors (ERs): TCBPA exhibits estrogenic activity by binding to and activating ERα and ERβ, albeit with lower potency compared to bisphenol A. [, , , , , ] The presence of halogen substituents influences its binding affinity and activity on ER subtypes. [, ]

- Androgen receptor (AR): Some studies suggest that TCBPA may act as an AR antagonist, although further research is needed to confirm this finding. []

- Protein disulfide isomerase (PDI): TCBPA can inhibit both the T3-binding activity and isomerase activity of PDI, potentially affecting protein folding and thyroid hormone signaling. []

Q5: How does TCBPA interact with PPARγ and what are the downstream effects?

A5: TCBPA binds to the ligand-binding pocket of PPARγ, inducing a conformational change that leads to its activation. [] This activation can promote adipocyte differentiation and disrupt lipid and carbohydrate homeostasis, potentially contributing to obesity and metabolic disorders. [, ] The brominated analogs of BPA, particularly TCBPA, show a greater capability to activate PPARγ compared to their less halogenated counterparts. []

Q6: How does TCBPA affect cell proliferation in different cell types?

A6: TCBPA exhibits contrasting effects on cell proliferation depending on the cell type:

- Liver cancer cells: TCBPA promotes the proliferation of liver cancer cells, potentially through NLRP3-mediated inflammation and epithelial-mesenchymal transition. []

- Normal liver cells: TCBPA inhibits the proliferation of normal liver cells, inducing cell pyroptosis through the NLRP3 inflammasome pathway. []

Q7: How do halogen substitutions influence the activity of bisphenol A analogs?

A7: Halogen substitutions, particularly bromination and chlorination, significantly impact the biological activity of bisphenol A analogs:

- Estrogenic activity: The degree of halogenation influences the estrogenic potency of BPA analogs. TCBPA, with its chlorine substitutions, exhibits estrogenic activity, although generally lower than BPA. [, , , , , ]

- PPARγ activation: Bulkier halogenated BPA analogs, such as TCBPA, show a higher capability to activate PPARγ compared to their less halogenated counterparts. []

- Thyroid hormone disruption: Halogenated BPAs, including TCBPA, can exhibit thyroid hormone-disrupting activity. [, ] The presence of halogens adjacent to the hydroxyl group is essential for this activity. []

- Binding to serum albumins: Halogenated bisphenols, such as TCBPA, exhibit enhanced binding affinity to serum albumins (HSA and BSA) compared to BPA. [] This interaction is primarily driven by hydrophobic interactions, suggesting that halogen substitutions increase the hydrophobicity of these compounds. []

Q8: What analytical techniques are commonly used to detect and quantify TCBPA in environmental and biological samples?

A8: Several analytical techniques are employed for the detection and quantification of TCBPA:

- Gas chromatography–mass spectrometry (GC-MS): This technique, often coupled with matrix solid-phase dispersion (MSPD) or vortex-homogenized MSPD, is used to extract and analyze TCBPA in complex matrices like seafood, sewage sludge, and sediments. [, ]

- High-performance liquid chromatography (HPLC): Often coupled with tandem mass spectrometry (HPLC-MS/MS) or ultraviolet detection, HPLC is widely used for analyzing TCBPA in various matrices, including water, urine, and dust. [, , , , , ]

- Solid-phase extraction (SPE): This technique is often used as a pre-concentration and clean-up step before HPLC or LC-MS/MS analysis, allowing for the detection of TCBPA at trace levels in environmental water samples. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)

![4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B29848.png)